molecular formula C21H23N3O4 B4428883 2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide

2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide

Cat. No. B4428883
M. Wt: 381.4 g/mol
InChI Key: OFEIIIYZYCINTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide, also known as MMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMPA is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and an increase in the threshold for seizure activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects in various animal models. It has also been shown to enhance learning and memory in rats, indicating its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. This compound has been found to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide in lab experiments is its high potency and selectivity for the GABA receptor. This allows for precise modulation of neuronal activity and the investigation of specific physiological and biochemical processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide could focus on its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into the mechanism of action of this compound could lead to the discovery of new drug targets for the treatment of neurological disorders. Finally, the development of new synthesis methods for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Scientific Research Applications

2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-6-5-7-15(12-14)23-19(25)13-17-20(26)22-10-11-24(17)21(27)16-8-3-4-9-18(16)28-2/h3-9,12,17H,10-11,13H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEIIIYZYCINTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide
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2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide
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2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide

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